molecular formula C6H10N2O B13108014 (R)-1-(1-Methyl-1H-imidazol-2-yl)ethanol

(R)-1-(1-Methyl-1H-imidazol-2-yl)ethanol

Cat. No.: B13108014
M. Wt: 126.16 g/mol
InChI Key: RZNHHGMCDDENDY-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(1-Methyl-1H-imidazol-2-yl)ethanol is a chiral compound featuring an imidazole ring substituted with a methyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Methyl-1H-imidazol-2-yl)ethanol typically involves the reaction of 1-methylimidazole with an appropriate chiral epoxide under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the imidazole nitrogen on the epoxide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of ®-1-(1-Methyl-1H-imidazol-2-yl)ethanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(1-Methyl-1H-imidazol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

    Oxidation: The major products are the corresponding ketone or aldehyde.

    Reduction: The major product is the saturated imidazoline derivative.

    Substitution: The major products depend on the substituent introduced, such as halides, esters, or ethers.

Scientific Research Applications

®-1-(1-Methyl-1H-imidazol-2-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole moiety.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ®-1-(1-Methyl-1H-imidazol-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the ethanol moiety can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: Lacks the ethanol moiety, making it less versatile in hydrogen bonding interactions.

    2-Methylimidazole: The methyl group is positioned differently, affecting its binding properties.

    Imidazole: The parent compound without any substituents, offering different reactivity and binding characteristics.

Uniqueness

®-1-(1-Methyl-1H-imidazol-2-yl)ethanol is unique due to its chiral nature and the presence of both an imidazole ring and an ethanol moiety. This combination allows for specific interactions with biological targets and versatile reactivity in chemical synthesis, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(1R)-1-(1-methylimidazol-2-yl)ethanol

InChI

InChI=1S/C6H10N2O/c1-5(9)6-7-3-4-8(6)2/h3-5,9H,1-2H3/t5-/m1/s1

InChI Key

RZNHHGMCDDENDY-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=NC=CN1C)O

Canonical SMILES

CC(C1=NC=CN1C)O

Origin of Product

United States

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